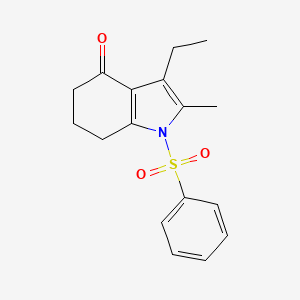
1-(Benzenesulfonyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The phenylsulfonyl group attached to the nitrogen atom of the indole ring and the ethyl and methyl substituents on the indole core contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then cyclized to form the desired indole derivative.
Another synthetic route involves the use of 3-ethyl-2-methylindole as the starting material. This compound is reacted with phenylsulfonyl chloride under similar conditions to yield the target compound. The reaction conditions typically involve the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dichloromethane, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The indole core structure may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
類似化合物との比較
Similar Compounds
2-Methyl-3-ethylindole: Similar indole core structure with different substituents.
Phenylsulfonylindole: Lacks the ethyl and methyl substituents on the indole core.
3-Ethyl-2-methylindole: Lacks the phenylsulfonyl group.
Uniqueness
3-Ethyl-2-methyl-1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one is unique due to the combination of the phenylsulfonyl group and the ethyl and methyl substituents on the indole core. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
特性
CAS番号 |
144219-62-5 |
|---|---|
分子式 |
C17H19NO3S |
分子量 |
317.4 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-3-ethyl-2-methyl-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C17H19NO3S/c1-3-14-12(2)18(15-10-7-11-16(19)17(14)15)22(20,21)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3 |
InChIキー |
LSSJLJYEONQPMC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(C2=C1C(=O)CCC2)S(=O)(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


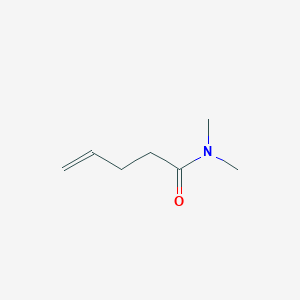
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)

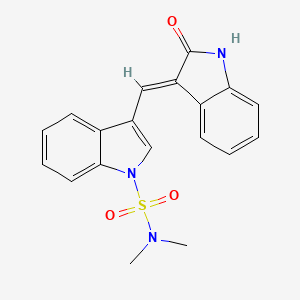

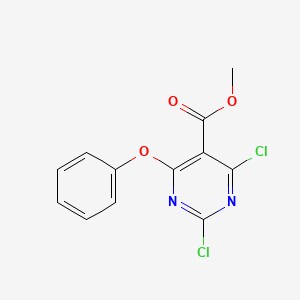
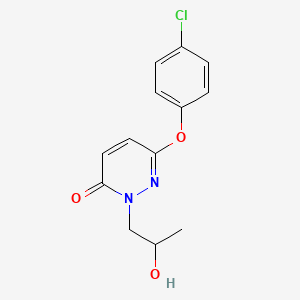
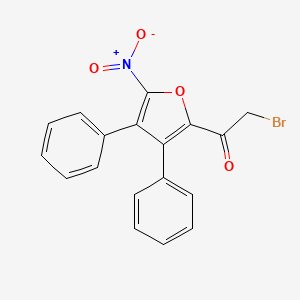
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
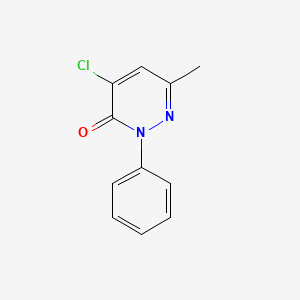
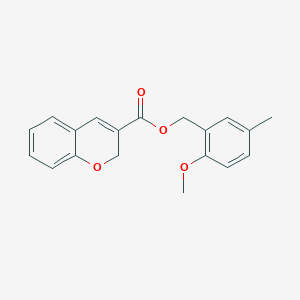
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)


